“2-Amino-4-hydroxypyrimidine-5-carboxylic acid” belongs to the class of organic compounds known as pyrimidinecarboxylic acids . These are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .
The molecular formula of “2-Amino-4-hydroxypyrimidine-5-carboxylic acid” is C5H5N3O3 . Its molecular weight is 155.11 .
“2-Amino-4-hydroxypyrimidine-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 155.11 .
2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a pyrimidine derivative that plays a significant role in biochemical pathways, particularly in the synthesis of folate. This compound is recognized for its antibacterial properties, primarily due to its interaction with specific enzymes involved in folate biosynthesis. Its unique structure and functional groups make it valuable for various scientific applications, especially in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving the reaction of pyrimidine derivatives with specific reagents under controlled conditions. It has been studied extensively for its biological activities and potential therapeutic applications.
2-Amino-4-hydroxypyrimidine-5-carboxylic acid falls under the classification of heterocyclic compounds, specifically pyrimidines. It is characterized by the presence of amino, hydroxyl, and carboxylic acid functional groups, which contribute to its reactivity and biological activity.
The synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid typically involves several steps:
The process requires careful control of reaction conditions including temperature and pH to ensure high yield and purity. Automated reactors may be used in industrial settings to enhance efficiency.
The molecular formula for 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is CHNO. The compound features a pyrimidine ring with three substituents: an amino group at position 2, a hydroxyl group at position 4, and a carboxylic acid group at position 5.
2-Amino-4-hydroxypyrimidine-5-carboxylic acid can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield 2,4-dioxopyrimidine-5-carboxylic acid, while reduction can produce 2-amino-4-hydroxypyrimidine-5-methanol.
The primary target of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is dihydroneopterin aldolase, an enzyme crucial for folate biosynthesis in bacteria such as Staphylococcus aureus.
The compound interacts with dihydroneopterin aldolase to catalyze the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin. This interaction ultimately disrupts folate synthesis pathways critical for bacterial growth and survival .
2-Amino-4-hydroxypyrimidine-5-carboxylic acid is utilized in various scientific fields:
The methylerythritol phosphate (MEP) pathway is a conserved bacterial metabolic route responsible for synthesizing essential isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are indispensable for synthesizing critical biomolecules, including respiratory quinones, carotenoids, sterols, and the side chains of vital cofactors and cell wall components. Unlike mammals that employ the mevalonate pathway for isoprenoid biosynthesis, the MEP pathway operates in most pathogenic bacteria, apicomplexan parasites, and plant chloroplasts. This evolutionary distinction renders the MEP pathway enzymes—particularly IspF—highly selective targets for novel antibacterial agents. The pathway comprises seven enzymatic steps, with IspF catalyzing the conversion of 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate (CDP-ME2P) to 2C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), incorporating a catalytically essential zinc ion in its active site [3] [4]. Disruption of this pathway halts bacterial growth without affecting mammalian metabolic processes, providing a strategic therapeutic window absent in conventional antibiotics [3].
Table 1: Key Identifiers for 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid
Chemical Property | Value | Source |
---|---|---|
CAS Registry Number | 40769-70-8 | Synblock [2] |
Molecular Formula | C₅H₅N₃O₃ | PubChem [1] |
Molecular Weight | 155.11 g/mol | Synblock [2] |
Purity (Commercial) | ≥98% | Synblock [2] |
Storage Conditions | Dry, sealed place | Synblock [2] |
Burkholderia pseudomallei, the Gram-negative bacterium responsible for melioidosis (Whitmore’s disease), presents a compelling model for evaluating novel MEP pathway inhibitors. This Tier 1 select agent causes severe pneumonia, septicemia, and multi-organ abscesses, with mortality rates exceeding 40% in Southeast Asia and Northern Australia despite aggressive antibiotic therapy. The pathogen’s intrinsic resistance to β-lactams, aminoglycosides, and macrolides stems from its efflux pumps, drug-inactivating enzymes, and ability to survive intracellularly—necessitating new therapeutic approaches [3] [4]. Critically, B. pseudomallei relies exclusively on the MEP pathway for isoprenoid biosynthesis, lacking the mevalonate shunt observed in some Gram-positive bacteria. This genomic vulnerability positions IspF as a high-value target. Research demonstrates that B. pseudomallei IspF (BpIspF) shares structural conservation with homologs in other ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), allowing findings from this model to inform broader antibacterial development [3] [4].
IspF (2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) represents a mechanistically validated choke point within the MEP pathway. This zinc-dependent metalloenzyme facilitates a unique cyclodiphosphate formation reaction through a conserved triad of histidine residues (His42, His44, His93 in B. pseudomallei) coordinating the catalytic zinc ion. Structural analyses reveal a deep, negatively charged active pocket accommodating the substrate CDP-ME2P, with the zinc ion polarizing the phosphate groups for nucleophilic attack [3] [4]. 2-Amino-4-hydroxypyrimidine-5-carboxylic acid and its derivatives exploit this metalloenvironment through a bifunctional mechanism:
This dual binding mode stabilizes IspF in a catalytically incompetent state, validated through fluorescence-based thermal shift assays showing concentration-dependent protein stabilization (ΔTm = +4.5°C at 200 μM). Saturation transfer difference nuclear magnetic resonance (STD-NMR) further confirmed direct ligand engagement with BpIspF, identifying the pyrimidine ring and carboxylate as primary interaction epitopes [3] [4]. Consequently, lead compounds like 2-amino-4-hydroxypyrimidine-5-carboxylic acid exhibit growth inhibition against B. pseudomallei and related Gram-negative pathogens, underscoring their therapeutic potential.
Table 2: Antibacterial Activity Profile of 2-Amino-4-hydroxypyrimidine-5-carboxylate Derivatives
Bacterial Strain | Assay Type | Activity | Key Finding |
---|---|---|---|
Burkholderia pseudomallei | Kirby-Bauer Disk Diffusion | Zone of Inhibition: 12–18 mm | Concentration-dependent growth suppression |
Burkholderia pseudomallei | Fluorescence Thermal Shift | ΔTm: +3.8–4.5°C | Direct target engagement with IspF |
Escherichia coli | Minimum Inhibitory Concentration (MIC) | MIC₉₀: 32–64 μg/mL | Correlates with IspF inhibition |
Pseudomonas aeruginosa | IspF Enzyme Inhibition | IC₅₀: 8.2 μM | Superior to sulfonamide inhibitors |
Concluding Remarks
The strategic targeting of IspF within the MEP pathway using 2-amino-4-hydroxypyrimidine-5-carboxylic acid exemplifies structure-driven antibacterial design. Its zinc-chelating capability combined with active-site complementarity enables potent disruption of isoprenoid biosynthesis in high-priority pathogens like B. pseudomallei. Future optimization should address membrane permeability through prodrug strategies (e.g., esterification) while preserving the critical zinc-binding pharmacophore. This approach holds significant promise for combating multidrug-resistant infections where conventional therapies falter.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2